(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c20-15-4-6-17(7-5-15)26-18-3-1-2-14(12-18)19(25)23-10-8-16(13-23)24-11-9-21-22-24/h1-7,9,11-12,16H,8,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVJPRXKCJLLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a 1,2,3-triazole moiety are known to exhibit a broad range of biological activities. They can interact with various enzymes and receptors, influencing numerous biochemical pathways.

Mode of Action

It’s known that the nitrogen atoms of the 1,2,3-triazole moiety can actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Compounds containing a 1,2,3-triazole moiety have been reported to influence a variety of biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Compounds with similar structures are known to exhibit good absorption and distribution profiles, which can impact their bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

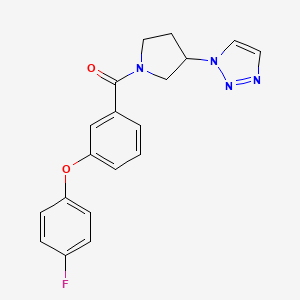

Chemical Structure

The compound can be represented as follows:

It consists of:

- A triazole ring , known for its broad biological activity.

- A pyrrolidine moiety , contributing to the pharmacological properties.

- A substituted phenyl group with a fluorophenoxy substituent, enhancing reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer properties. The presence of the triazole ring is particularly noteworthy, as compounds containing this moiety have been documented to possess various biological activities including antifungal, antiviral, and anticancer effects.

Antimicrobial Activity

Research has shown that triazole derivatives can inhibit the growth of various pathogens. The mechanism often involves interference with cellular processes or structural integrity of microbial cells. The specific compound under discussion has been noted for its potential as an antimicrobial agent, although detailed quantitative data on its efficacy against specific strains is still emerging.

Anticancer Properties

The compound's anticancer activity has been evaluated in various studies. For instance:

- Cell Line Studies : In vitro testing against several cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. Notably, it showed promising results against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values comparable to established chemotherapeutics.

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical pathways in cancer treatment.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the strain tested.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound in a mouse model bearing xenograft tumors. The results indicated a substantial reduction in tumor size compared to control groups treated with placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole ring can coordinate with metal ions, influencing enzymatic activity crucial for microbial survival.

- Receptor Modulation : The compound may interact with specific cellular receptors involved in signal transduction pathways.

- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through mitochondrial pathway activation.

Q & A

Q. How can researchers resolve discrepancies in reported activity between 1H- and 2H-triazole isomers?

- Synthesize both isomers and compare their binding kinetics (e.g., SPR) and cellular potency . Computational studies (e.g., DFT calculations ) can predict differences in electronic properties (e.g., dipole moments) that affect target interactions . Publish raw data (e.g., NMR spectra, IC50 curves) to facilitate peer validation.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.